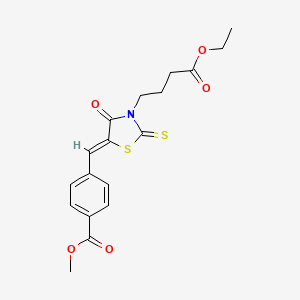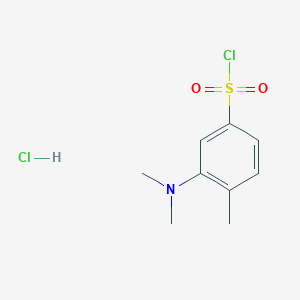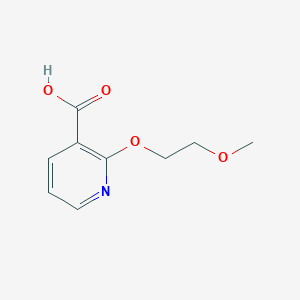![molecular formula C16H18N2O4 B2466121 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-20-3](/img/structure/B2466121.png)
3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, the reaction between a furan derivative and a maleimide derivative under thermal conditions can yield the spirocyclic intermediate.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction. A 4-methylpyridine derivative can react with the spirocyclic intermediate in the presence of a base such as sodium hydride (NaH) to form the desired product.
Final Functionalization: The final step involves the introduction of the amino and methylene groups. This can be achieved through a condensation reaction using appropriate amine and aldehyde derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced spirocyclic alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-cancer applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxaspiro[5.5]undecane Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with similar pyridine moieties but lacking the spirocyclic structure.
Uniqueness
The uniqueness of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione lies in its combination of a spirocyclic core with a functionalized pyridine ring. This dual functionality provides a versatile platform for chemical modifications and enhances its potential in various applications.
Properties
IUPAC Name |
3-[[(4-methylpyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-5-8-17-13(9-11)18-10-12-14(19)21-16(22-15(12)20)6-3-2-4-7-16/h5,8-10H,2-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCZSVHVMOZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2466038.png)
![2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2466041.png)
![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)

![Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2466048.png)

![[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid](/img/structure/B2466051.png)
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)
![2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466055.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2466056.png)



